
(S)-1-N-Boc-3-Vinyl-pyrrolidine
Overview
Description
-(S)-1-N-Boc-3-Vinyl-pyrrolidine (S-1-BVP) is an important organic compound used in a wide variety of scientific research and laboratory experiments. It is a chiral, amino acid-based molecule that has been studied and used in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (S)-1-N-Boc-3-Vinyl-pyrrolidine is not yet fully understood. However, it is known to interact with certain enzymes, such as the enzyme thiolase, and is believed to affect the activity of these enzymes. It is also believed to interact with certain receptor sites in the body, and is believed to be involved in the regulation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-N-Boc-3-Vinyl-pyrrolidine are not yet fully understood. However, it is believed to affect the activity of certain enzymes, and is believed to be involved in the regulation of certain cellular processes. It is also believed to interact with certain receptor sites in the body, and may be involved in the regulation of certain hormones.
Advantages and Limitations for Lab Experiments
(S)-1-N-Boc-3-Vinyl-pyrrolidine has several advantages for laboratory experiments. It is a stable compound and can be stored for long periods of time. It is also a chiral molecule, which makes it useful for the synthesis of drug compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that (S)-1-N-Boc-3-Vinyl-pyrrolidine is not approved for use in humans and should only be used in laboratory experiments.
Future Directions
There are several potential future directions for (S)-1-N-Boc-3-Vinyl-pyrrolidine research. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicinal chemistry and pharmacology. Finally, further research could be done to explore its potential use in enzyme-catalyzed reactions and its potential interactions with other compounds in the body.
Scientific Research Applications
(S)-1-N-Boc-3-Vinyl-pyrrolidine has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, it has been used as a chiral building block for the synthesis of a variety of drug compounds. In biochemistry, it has been used as a substrate for enzyme-catalyzed reactions, and in pharmacology, it has been used to study the effects of drugs on the body.
properties
IUPAC Name |
tert-butyl (3S)-3-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





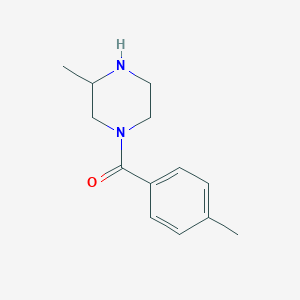
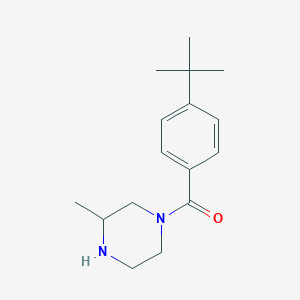
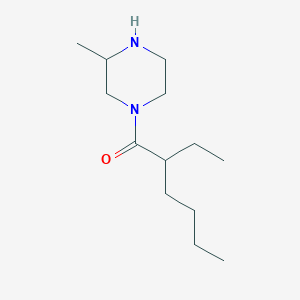
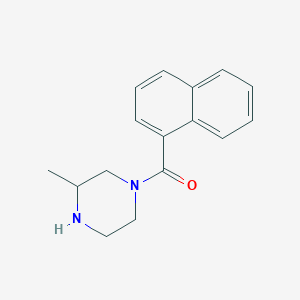

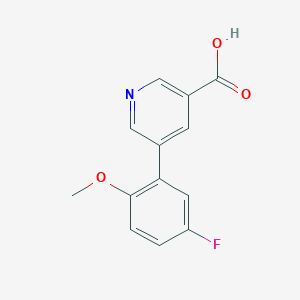
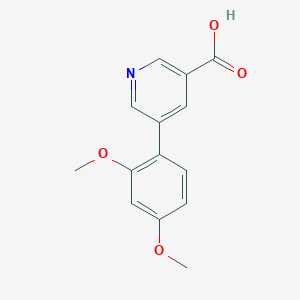


![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)